1-(7,8-Dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-yl)-2,2-dimethyl-propan-1-one
Description
Properties
Molecular Formula |
C15H19NO3 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
1-(7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-yl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C15H19NO3/c1-15(2,3)14(17)16-5-4-10-6-12-13(19-9-18-12)7-11(10)8-16/h6-7H,4-5,8-9H2,1-3H3 |
InChI Key |
LBYLYGHICFSZFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=CC3=C(C=C2C1)OCO3 |
Origin of Product |
United States |
Preparation Methods
Core Isoquinoline Skeleton Construction
The synthesis begins with the formation of thedioxolo[4,5-g]isoquinoline framework. A nickel-catalyzed cyclization reaction is pivotal for ring closure. For example, intermediates like 34 and 36 (Scheme 2 in) are synthesized via cyclization of precursors such as 33 and 14 under Ni catalysis, yielding the isoquinoline core in 45–57% efficiency. Key steps include:
- Sonogashira coupling between 5-bromobenzo-[d]dioxole and 3-butyn-1-ol to generate alkyne intermediates.
- Swern oxidation to convert alcohols to ketones, ensuring optimal stability for subsequent reactions.
The introduction of the 2,2-dimethylpropan-1-one group typically involves Friedel-Crafts acylation or nucleophilic substitution . In one approach:
- Intermediate 36 (Scheme 2,) undergoes chlorination with POCl₃ to form 37 , which reacts with 2,2-dimethylpropanoic acid derivatives.
- Alternatively, acid-catalyzed cyclization of 35 (derived from 34 ) removes protecting groups (e.g., PMB) while facilitating ketone formation.
Alternative Pathway via Condensation Reactions
A modified strategy involves condensation of 3-amino-2-cyclohexen-1-one with acetylacetone (2,4-pentanedione). This method, adapted from tetrahydroquinoline synthesis, proceeds as follows:
- Heating at 160–170°C for 9 hours induces cyclocondensation.
- Purification via silica gel chromatography (chloroform:methanol = 50:1) yields the isoquinoline scaffold, which is subsequently acylated with pivaloyl chloride (2,2-dimethylpropanoyl chloride) under basic conditions.
Optimization and Challenges
- Stability issues : Intermediates like 46 (Figure 4,) are prone to intramolecular cyclization, requiring careful control of reaction conditions.
- Solvent selection : Propan-2-ol and dichloromethane are preferred for coupling steps to minimize side reactions.
- Yield improvements : Sequential protection/deprotection (e.g., MOM groups) enhances functional group compatibility during Swern oxidation.
Data Tables: Key Reaction Conditions
Research Findings and Perspectives
- Catalytic efficiency : Nickel-based systems outperform palladium in cyclization steps due to reduced steric hindrance.
- Green chemistry : Recent efforts explore aqueous-phase reactions (e.g., using NaN₃/NaI in DMF) to replace toxic solvents.
- Scalability : Batch processes face challenges in intermediate purification; continuous-flow systems are under investigation.
Chemical Reactions Analysis
1-(7,8-Dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6(5H)-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced isoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the isoquinoline nitrogen or at the dioxolo ring, depending on the reaction conditions and reagents used.
Common reagents and conditions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major products formed from these reactions include oxidized or reduced derivatives, as well as substituted isoquinoline compounds.
Scientific Research Applications
1-(7,8-Dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6(5H)-yl)-2,2-dimethylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(7,8-Dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6(5H)-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. Pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related analogs from the evidence, focusing on molecular features and synthesis
*Estimated based on core structure (C₁₀H₉NO₃) + 2,2-dimethylpropan-1-one (C₅H₈O).
Key Observations:
- Substituent Effects : Halogenated derivatives (e.g., 7l, 7m) exhibit higher molecular weights and melting points compared to the target compound, likely due to increased van der Waals interactions from halogen atoms .
Anticancer Activity:
- Compounds 7l and 7m () demonstrate potent anticancer activity via microtubule interference, with IC₅₀ values in the nanomolar range against breast and lung cancer cell lines. Their halogen substituents enhance cytotoxicity, suggesting that similar modifications to the target compound could improve efficacy .
Biological Activity
1-(7,8-Dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-yl)-2,2-dimethyl-propan-1-one is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C12H15N O3
- Molecular Weight : 221.25 g/mol
- CAS Number : 104270-86-2
Research indicates that this compound exhibits a range of biological activities primarily through the following mechanisms:
- Antiproliferative Effects : Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. The compound has been evaluated for its ability to disrupt microtubule dynamics, which is crucial for cell division.
- Microtubule Depolymerization : The compound has been tested for its effects on microtubules. In vitro assays demonstrated that it could induce microtubule depolymerization at concentrations as low as 10 µM, leading to significant antiproliferative effects in cancer cells.
- Drug Resistance Circumvention : Notably, this compound has shown potential in overcoming drug resistance mechanisms in cancer therapies. It has been reported that it circumvents P-glycoprotein (Pgp) and βIII-tubulin mediated resistance pathways that are often encountered in conventional chemotherapy.
Biological Activity Data Table
| Activity Type | Observed Effect | Concentration (µM) | Reference |
|---|---|---|---|
| Antiproliferative | IC50 < 40 nM in MDA-MB-435 cells | 10 | |
| Microtubule Depolymerization | EC50 = 19 nM | 10 | |
| Drug Resistance | Rr ~ 1.0 (indicating efficacy) | N/A |
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of various isoquinoline derivatives, the compound exhibited significant cytotoxicity against several cancer cell lines including breast and ovarian cancers. The study utilized the sulforhodamine B assay to determine IC50 values and revealed that the compound was particularly effective against drug-resistant variants of cancer cells.
Case Study 2: Mechanism Elucidation
A detailed mechanistic study involved treating HeLa cells with varying concentrations of the compound. The results indicated that treatment led to a marked increase in apoptosis markers and a decrease in cellular viability correlated with microtubule disruption. This suggests that the compound's mechanism may involve direct interaction with tubulin.
Q & A
What are the recommended synthetic routes for producing 1-(7,8-Dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-yl)-2,2-dimethyl-propan-1-one with high purity?
Basic Research Question
A multi-step synthesis is typically employed, leveraging methodologies from structurally related isoquinoline derivatives. Key steps include:
- Cyclization : Formation of the [1,3]dioxolo[4,5-g]isoquinolin core via acid-catalyzed cyclization of precursor catechol derivatives.
- Alkylation : Introduction of the 2,2-dimethylpropan-1-one moiety using a Friedel-Crafts acylation or nucleophilic substitution under anhydrous conditions.
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (e.g., using ethanol/water) are critical for achieving >95% purity.
Methodological Note : Adapt protocols from analogs like 7,8-dihydro-1,3-dioxolo[4,5-g]isoquinolin-5(6H)-one (CAS 21796-14-5), where similar cyclization strategies are documented .
Which analytical techniques are most effective for characterizing the structure and purity of this compound?
Basic Research Question
A combination of spectroscopic and crystallographic methods is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm substituent positions and stereochemistry.
- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) or MALDI-TOF for molecular weight validation.
- X-ray Crystallography : Single-crystal diffraction using SHELXL for refinement (e.g., resolving the dioxolane ring conformation and propanone substituent orientation) .
Data Contradiction Tip : Cross-validate NMR assignments with computational modeling (DFT) if crystallographic data are unavailable.
How can researchers resolve discrepancies between in vitro potency and in vivo efficacy for this compound?
Advanced Research Question
Discrepancies often arise from pharmacokinetic limitations. Design experiments to:
- Assess Bioavailability : Perform metabolic stability assays (e.g., liver microsomes) and permeability studies (PAMPA or Caco-2 models).
- Optimize Formulation : Use co-solvents (e.g., PEG 400) or lipid-based carriers to enhance solubility.
- Validate Targets : Employ CRISPR-Cas9 knockouts in cell lines to confirm on-target effects.
Case Study : Noscapine analogs (e.g., 7,8-dihydroisoquinoline derivatives) show improved antitumor activity via prodrug strategies targeting solubility .
What experimental strategies are recommended for identifying the molecular targets of this compound in neurological or oncological pathways?
Advanced Research Question
To elucidate mechanisms:
- Affinity-Based Proteomics : Synthesize a biotinylated derivative for pull-down assays coupled with LC-MS/MS to identify binding partners.
- Transcriptomic Profiling : RNA-seq or single-cell sequencing to monitor pathway modulation (e.g., apoptosis or kinase signaling).
- In Silico Docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with receptors (e.g., opioid or σ receptors) based on structural homology to noscapine .
Validation : Confirm hits with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
How should researchers address stereochemical challenges during synthesis?
Advanced Research Question
The compound’s isoquinoline core may require enantioselective synthesis:
- Chiral Catalysts : Use Sharpless asymmetric dihydroxylation or organocatalysts (e.g., L-proline) to control stereocenters.
- Chiral HPLC : Separate enantiomers using a Chiralpak column (e.g., IA or IB) with hexane/isopropanol mobile phases.
- Circular Dichroism (CD) : Confirm absolute configuration if crystallography is not feasible.
Reference : Protocols for dihydroisoquinoline derivatives highlight the role of chiral auxiliaries in avoiding racemization .
What experimental designs are optimal for evaluating the compound’s stability under physiological conditions?
Advanced Research Question
Adopt a factorial design to test variables:
- pH Stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC at 37°C.
- Light/Oxidation Sensitivity : Expose to UV light (254 nm) or H₂O₂, then quantify degradation products.
- Long-Term Storage : Use accelerated stability studies (40°C/75% RH) with periodic sampling.
Data Analysis : Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
